molecular formula C14H14Cl2N2OS B5822047 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B5822047
M. Wt: 329.2 g/mol
InChI Key: HGKUZMPDXCVUQY-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 2,5-dichlorobenzyl group and a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the 2,5-Dichlorobenzyl Group: The 2,5-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,5-dichlorobenzyl halides and the thiazole intermediate.

    Attachment of the 2-Methylpropanamide Moiety: The final step involves the acylation of the thiazole derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,5-dichlorobenzyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives with various functional groups

Scientific Research Applications

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the formulation of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
  • N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide

Uniqueness

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-11(20-14)6-9-5-10(15)3-4-12(9)16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKUZMPDXCVUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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